molecular formula C13H18N4O2 B12257697 N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B12257697
M. Wt: 262.31 g/mol
InChI Key: NJVBUGVHPIVKAW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylpyrimidinyl group, and a morpholine carboxamide moiety

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-9-4-5-14-13(15-9)17-6-7-19-11(8-17)12(18)16-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,16,18)

InChI Key

NJVBUGVHPIVKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide typically involves multi-step organic synthesis techniques. One common method involves the reaction of cyclopropylamine with 4-methylpyrimidine-2-carboxylic acid to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxylic acid, while reduction may yield N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine.

Scientific Research Applications

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

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